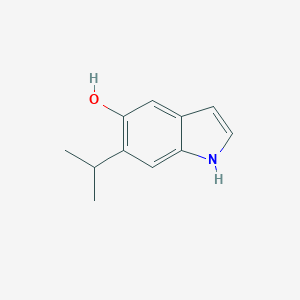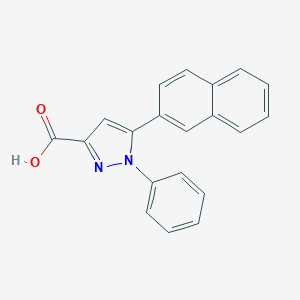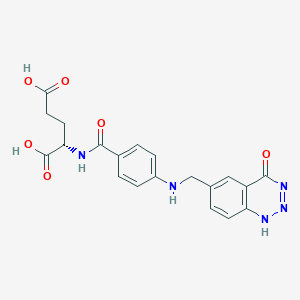
2-Aza-2-desamino-5,8-dideazafolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aza-2-desamino-5,8-dideazafolic acid (DDF) is a folate analog that has been extensively studied for its potential applications in cancer treatment. It is a potent inhibitor of the enzyme thymidylate synthase (TS), which is essential for DNA synthesis. As a result, DDF has been shown to exhibit anti-tumor activity in a variety of cancer cell lines and animal models.
Mecanismo De Acción
2-Aza-2-desamino-5,8-dideazafolic acid exerts its anti-tumor activity by inhibiting the enzyme thymidylate synthase (TS), which is essential for DNA synthesis. TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a precursor for DNA synthesis. 2-Aza-2-desamino-5,8-dideazafolic acid binds to the active site of TS and prevents the conversion of dUMP to dTMP, thereby inhibiting DNA synthesis and leading to cell death.
Efectos Bioquímicos Y Fisiológicos
2-Aza-2-desamino-5,8-dideazafolic acid has been shown to exhibit anti-tumor activity in a variety of cancer cell lines and animal models. It has also been shown to be effective in combination with other chemotherapeutic agents in enhancing their anti-tumor activity. 2-Aza-2-desamino-5,8-dideazafolic acid has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Aza-2-desamino-5,8-dideazafolic acid in lab experiments is its potent anti-tumor activity. This makes it an attractive candidate for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using 2-Aza-2-desamino-5,8-dideazafolic acid is its specificity for TS. While this makes it a potent inhibitor of DNA synthesis, it may also limit its effectiveness in certain types of cancer cells that do not rely heavily on TS for their growth and proliferation.
Direcciones Futuras
There are several potential future directions for research on 2-Aza-2-desamino-5,8-dideazafolic acid. One area of interest is the development of more potent and selective TS inhibitors based on the structure of 2-Aza-2-desamino-5,8-dideazafolic acid. Another area of interest is the use of 2-Aza-2-desamino-5,8-dideazafolic acid in combination with other targeted therapies, such as immunotherapy or targeted kinase inhibitors. Additionally, the use of 2-Aza-2-desamino-5,8-dideazafolic acid in combination with other chemotherapeutic agents may be explored further in clinical trials to determine its efficacy and safety in treating various types of cancer.
Métodos De Síntesis
2-Aza-2-desamino-5,8-dideazafolic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to selectively modify the structure of the precursor molecules. The final product can be obtained in high yield and purity using this method.
Aplicaciones Científicas De Investigación
2-Aza-2-desamino-5,8-dideazafolic acid has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit anti-tumor activity in a variety of cancer cell lines and animal models. 2-Aza-2-desamino-5,8-dideazafolic acid has also been shown to be effective in combination with other chemotherapeutic agents, such as 5-fluorouracil, in enhancing their anti-tumor activity.
Propiedades
Número CAS |
140410-01-1 |
|---|---|
Nombre del producto |
2-Aza-2-desamino-5,8-dideazafolic acid |
Fórmula molecular |
C20H19N5O6 |
Peso molecular |
425.4 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(4-oxo-3H-1,2,3-benzotriazin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H19N5O6/c26-17(27)8-7-16(20(30)31)22-18(28)12-2-4-13(5-3-12)21-10-11-1-6-15-14(9-11)19(29)24-25-23-15/h1-6,9,16,21H,7-8,10H2,(H,22,28)(H,26,27)(H,30,31)(H,23,24,29)/t16-/m0/s1 |
Clave InChI |
YKORUANEKZOBMT-INIZCTEOSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NN=NC3=O |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=NNC3=O |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)NN=NC3=O |
Sinónimos |
2-aza-2-desamino-5,8-dideazafolic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



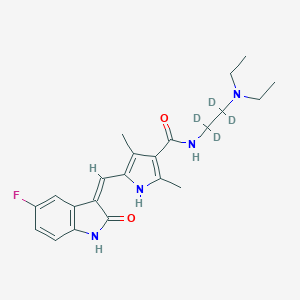
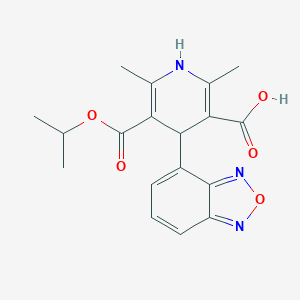
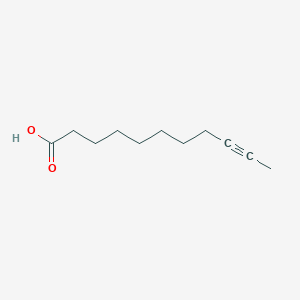
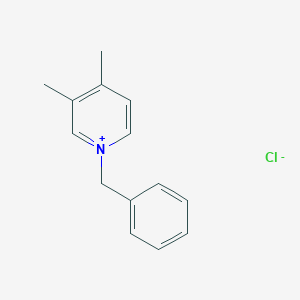
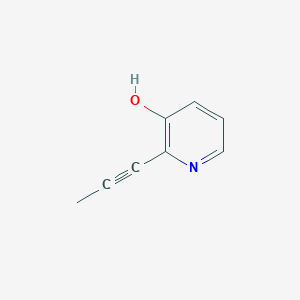
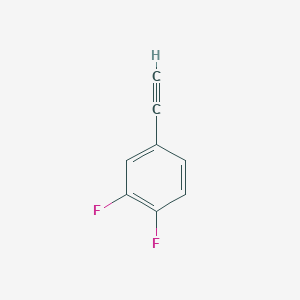
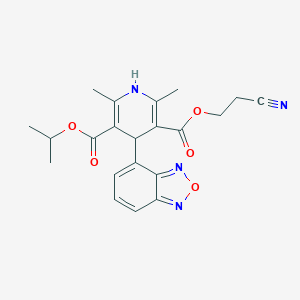
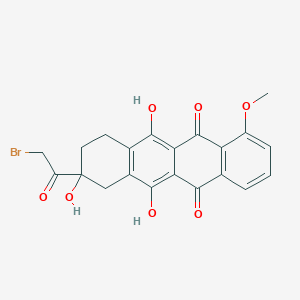
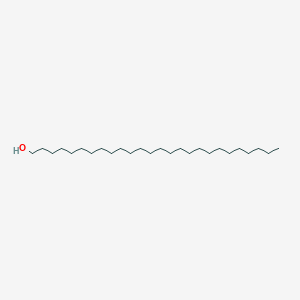
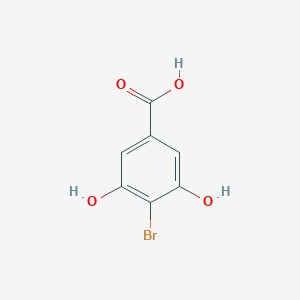
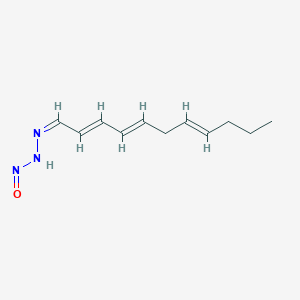
![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)
